![molecular formula C17H21Cl2NO B1452477 ({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride CAS No. 1311314-19-8](/img/structure/B1452477.png)
({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride
Vue d'ensemble
Description
This compound, also known as ({4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride, has a CAS Number of 1311314-19-8 . It has a molecular weight of 326.27 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is {4-[(2-chlorobenzyl)oxy]-3,5-dimethylphenyl}-N-methylmethanamine hydrochloride . The InChI code is 1S/C17H20ClNO.ClH/c1-12-8-14(10-19-3)9-13(2)17(12)20-11-15-6-4-5-7-16(15)18;/h4-9,19H,10-11H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.27 . It is in the form of a powder and is typically stored at room temperature .Applications De Recherche Scientifique
1. Antitumorigenic and Antiangiogenic Effects
Research on catechol estrogens, chemically reactive estrogen metabolites, has shown that compounds like 2-methoxyestradiol, derived from estrogen metabolism, exhibit antitumorigenic and antiangiogenic effects both in vitro and in vivo. These studies suggest a protective effect against estrogen-induced cancers, indicating potential research applications in cancer prevention and treatment (Zhu & Conney, 1998).
2. Synthesis of Pharmaceutical Impurities
Research into the synthesis of pharmaceutical impurities, including those of proton pump inhibitors like omeprazole, provides insights into the development of synthesis methods for complex chemical structures. These methods are crucial for understanding the formation of impurities and their potential effects, suggesting applications in improving drug purity and safety (Saini et al., 2019).
3. Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) of vegetable oils, catalyzed by rhodium, has been studied for its potential to produce bio-based compounds with industrial applications. This research indicates that such chemical transformations can lead to valuable functionalized compounds, useful in polymer chemistry and as bio-based surface-active agents (Vanbésien et al., 2018).
4. Sorption of Herbicides to Soil and Minerals
Studies on the sorption of phenoxy herbicides, such as 2,4-D, to soil and minerals, offer insights into the environmental behavior of chemical compounds. Understanding the factors that influence herbicide sorption can inform strategies for mitigating environmental contamination and enhancing the efficacy of agricultural chemicals (Werner et al., 2012).
5. Impurity Profiling in Synthesis of Amphetamine-Type Substances
Research on the impurity profiling of synthetically derived compounds like amphetamines highlights the importance of understanding the chemical synthesis routes. Identifying impurities can aid in forensic analysis, linking seizures, and identifying synthetic pathways, which has implications for drug safety and law enforcement (Stojanovska et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine.
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazines . The nitrogen acts as the nucleophile in these reactions .
Biochemical Pathways
Similar compounds are known to affect the monoamine oxidase pathway .
Pharmacokinetics
Similar compounds are known to be used as reagents in the preparation of o-methyl oximes .
Result of Action
Similar compounds are known to form an inactive thrombin when combined with human antithrombin iii-thrombin complex .
Action Environment
Similar compounds are known to react via an sn2 pathway for 1° benzylic halides and via an sn1 pathway for 2° and 3° benzylic halides .
Propriétés
IUPAC Name |
1-[4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.ClH/c1-12-8-14(10-19-3)9-13(2)17(12)20-11-15-6-4-5-7-16(15)18;/h4-9,19H,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGLPMQUUFDJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2Cl)C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



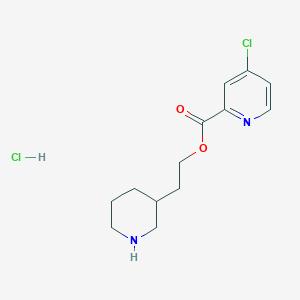
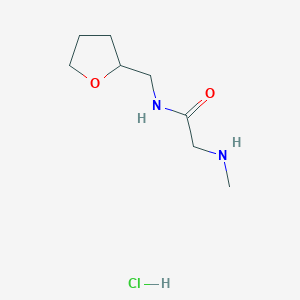
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1452398.png)

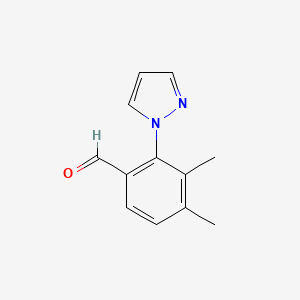
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)
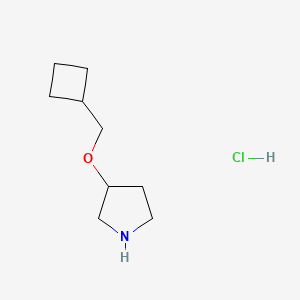
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)
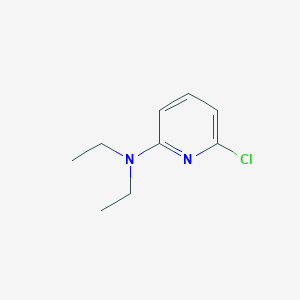

![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)

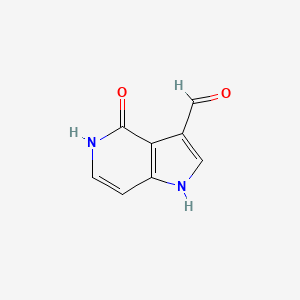
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)